Chiral Purity and Stereochemical Fidelity: (R)- vs. (S)-Enantiomer
The target compound (R)-enantiomer demonstrates a specific optical rotation of [α]D25 = +26 ± 2º (C=1 in DMF) . This is a critical differentiator from its (S)-enantiomer (CAS 270065-85-5), which would exhibit an equal and opposite rotation (approximately -26º). In the context of synthesizing DPP-4 inhibitors like Saxagliptin, the (R)-configuration is a strict requirement for the intermediate's chiral center to ensure the final drug's correct stereochemistry and biological activity [1].
| Evidence Dimension | Optical Rotation |
|---|---|
| Target Compound Data | [α]D25 = +26 ± 2º (C=1 in DMF) |
| Comparator Or Baseline | (S)-enantiomer (CAS 270065-85-5), theoretical [α]D25 ≈ -26º |
| Quantified Difference | Absolute difference of approximately 52º in specific rotation |
| Conditions | Polarimetry, C=1 in DMF |
Why This Matters
For stereospecific pharmaceutical synthesis, using the correct enantiomer is non-negotiable; substitution with the (S)-enantiomer will yield the wrong stereoisomer of the final drug, potentially leading to inactive or toxic compounds.
- [1] NBInno. (2025). Manufacturer's Guide: Optimizing Saxagliptin Synthesis with Boc-3-Hydroxy-1-adamantyl-D-glycine. Retrieved from https://www.nbinno.com/article/pharmaceutical-intermediates/manufacturer-guide-optimizing-saxagliptin-synthesis-boc-3-hydroxy-1-adamantyl-d-glycine-gd View Source
